molecular formula C18H20N6O2S2 B2558170 N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021221-80-6

N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2558170
CAS No.: 1021221-80-6
M. Wt: 416.52
InChI Key: MTAOYYXZSDQGGQ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a sophisticated synthetic small molecule designed for pharmaceutical research and development. This compound features a hybrid heterocyclic architecture, integrating pyridazine, pyridine, piperazine, and thiophene sulfonyl motifs into a single chemical entity. This specific molecular framework is characteristic of compounds investigated for targeted therapeutic applications, particularly in signal transduction inhibition . The structural components of this molecule suggest significant research potential. The pyridazine-3-amine core is a privileged scaffold in medicinal chemistry, often serving as a key pharmacophore in biologically active compounds. The presence of the 4-methylpyridin-2-yl group is significant, as similar N-(4-methylpyridin-2-yl) heterocyclic carboxamide analogues have demonstrated potent antibacterial efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL) producing Escherichia coli ST131 in recent studies . Furthermore, the incorporation of a thiophen-2-ylsulfonyl piperazine moiety is structurally analogous to compounds explored as inhibitors of various biological targets, such as autotaxin, an enzyme implicated in cancer progression, inflammation, and fibrotic diseases . Piperazine derivatives represent an important class of bioactive molecules with diverse pharmacological profiles . This product is provided exclusively for research applications in laboratory settings. It is intended for in vitro studies to elucidate its potential mechanism of action, binding affinity, and inhibitory activity against specific enzymatic targets. Researchers may employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel biological pathways. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be conducted by qualified personnel in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-14-6-7-19-16(13-14)20-15-4-5-17(22-21-15)23-8-10-24(11-9-23)28(25,26)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAOYYXZSDQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazinamine core functionalized with a piperazine moiety and a thiophenesulfonyl group, suggesting possible applications in pharmacology, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O2S2C_{18}H_{20}N_{6}O_{2}S_{2} with a molecular weight of approximately 416.5 g/mol. The presence of asymmetric centers within its structure indicates chirality, which can influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₂S₂
Molecular Weight416.5 g/mol
CAS Number1021221-80-6

The mechanism of action for this compound is hypothesized based on its structural features. Its biological activity may involve interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. Experimental studies utilizing biochemical assays and cellular models are essential to elucidate the precise mechanism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with some exhibiting inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Antitumor Activity

The compound's structural components suggest potential antitumor activity, particularly due to the presence of the thiophenesulfonyl group, which has been associated with various anticancer mechanisms. Studies on related compounds have demonstrated their ability to inhibit key cancer-related pathways, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of similar heterocyclic compounds has been documented, suggesting that this compound may also possess these properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Study on Anti-tubercular Agents : A related series of compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with some derivatives showing IC90 values indicating strong efficacy .
  • Antitumor Activity Assessment : Research on pyrazole derivatives has highlighted their effectiveness against various cancer cell lines, suggesting that modifications similar to those found in N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amines could enhance potency against tumor cells .
  • Inflammatory Response Modulation : Studies have shown that compounds with similar structural motifs can inhibit nitric oxide production and other inflammatory markers, supporting their potential use in treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit significant antimicrobial properties. For instance, studies on similar sulfonamide derivatives have demonstrated their efficacy against various bacterial and fungal strains, suggesting that this compound may possess comparable activity. The structure–activity relationship (SAR) studies indicate that modifications to the piperazine and pyridazine moieties can enhance antimicrobial effectiveness, particularly against resistant strains of bacteria and fungi .

Anticancer Potential

Compounds with similar structural features have been investigated for their anticancer properties. The presence of the pyridazine and piperazine moieties in this compound suggests potential inhibitory effects on various cancer cell lines. In vitro studies have shown that modifications to the thiophene and sulfonamide groups can significantly impact the cytotoxicity against cancer cells, making this compound a candidate for further exploration in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various pyridine-sulfonamide derivatives, including those structurally similar to N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amines. The results showed MIC values lower than 25 µg/mL against Candida albicans, indicating strong antifungal potential .
  • Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain modifications to the piperazine ring enhanced selectivity towards cancer cells while reducing toxicity towards normal cells, suggesting a promising therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

Key structural variations among analogs include:

  • Pyridine substituent : Position (2- vs. 4-) and presence of methyl groups.
  • Piperazine substituent : Sulfonyl, benzoyl, or alkyl groups.
Table 1: Structural Comparison
Compound Name Pyridine Substituent Piperazine Substituent Molecular Weight (g/mol)
N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine 4-methylpyridin-2-yl Thiophen-2-ylsulfonyl ~424.52
N-(Pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine Pyridin-4-yl Thiophen-2-ylsulfonyl ~410.48
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine 4-methylpyridin-2-yl 3,4-dimethoxybenzoyl 434.49
6-piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine p-tolyl (4-methylphenyl) Unsubstituted piperazine 269.35

Key Observations :

  • The thiophen-2-ylsulfonyl group introduces a strong electron-withdrawing effect, enhancing polarity and hydrogen-bonding capacity compared to benzoyl or unmodified piperazine analogs .

Physicochemical Properties

Table 2: Property Comparison
Compound Name logP (Predicted) Solubility (Aqueous) Key Functional Groups
Target Compound ~2.1 Moderate Sulfonyl, thiophene, methyl
N-(Pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine ~1.8 Higher Sulfonyl, pyridine
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine ~2.5 Low Benzoyl, methoxy
6-piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine ~1.5 High Unsubstituted piperazine

Key Observations :

  • The methylpyridine group in the target compound increases logP compared to pyridin-4-yl analogs, favoring membrane permeability but reducing aqueous solubility .
  • The thiophene sulfonyl group improves solubility relative to benzoyl derivatives (e.g., ) due to its polar sulfonyl moiety .

Key Observations :

  • The thiophene sulfonyl group may reduce acute toxicity compared to simpler piperazine derivatives due to lower reactivity .
  • Methylpyridine substituents likely mitigate respiratory hazards by reducing volatility .

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